2-(cyclopropanecarboxamido)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)oxazole-4-carboxamide
説明
特性
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-12-2-9-16-18(10-12)30-21(24-16)14-5-7-15(8-6-14)23-20(28)17-11-29-22(25-17)26-19(27)13-3-4-13/h2,5-11,13H,3-4H2,1H3,(H,23,28)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPOHZKTAZJHJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=COC(=N4)NC(=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(cyclopropanecarboxamido)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)oxazole-4-carboxamide is a novel heterocyclic compound that has attracted attention due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 418.47 g/mol. The structure features a cyclopropanecarboxamide group linked to a phenyl ring substituted with a benzothiazole moiety, and an oxazole carboxamide group.
| Property | Value |
|---|---|
| Molecular Formula | C22H18N4O3S |
| Molecular Weight | 418.47 g/mol |
| IUPAC Name | 2-(cyclopropanecarbonylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-oxazole-4-carboxamide |
Antitumor Activity
Recent studies have demonstrated that derivatives of benzothiazole and oxazole exhibit significant antitumor properties. For instance, compounds similar to the one showed potent cytotoxic effects against various cancer cell lines. In vitro assays indicated that the compound inhibited cell proliferation in leukemia cell lines, with effective concentrations reported as low as for certain derivatives .
Case Study:
A study focusing on benzothiazole derivatives reported that compounds with similar structural features exhibited IC50 values ranging from to against human cancer cell lines such as MDA-MB-231 (breast cancer) and CCRF-CEM (leukemia) . The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways involved in cell survival.
Antiviral Activity
The antiviral potential of this compound has also been explored. Research indicates that certain benzothiazole derivatives possess activity against viral infections by interfering with viral replication processes. The specific activity of the compound remains to be fully elucidated; however, related compounds have shown effectiveness against various viruses, suggesting a promising avenue for further research .
Structure-Activity Relationship (SAR)
The biological activity of heterocyclic compounds like this one is often influenced by their structural components. Key observations include:
- Substitution Patterns: The presence of electron-donating or electron-withdrawing groups on the benzothiazole ring significantly affects potency.
- Linker Variations: Alterations in the cyclopropanecarboxamide linkage influence both solubility and biological activity.
For example, modifications at the 4-position of the benzothiazole ring have been shown to enhance antitumor efficacy .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the cyclopropanecarboxamide from appropriate precursors.
- Coupling reactions to attach the benzothiazole moiety.
- Finalization through oxazole formation and carboxamide linkage.
These synthetic pathways are crucial for optimizing yield and purity, which are essential for biological testing .
科学的研究の応用
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that compounds containing the benzothiazole moiety, similar to this compound, have shown promise as anticancer agents. They target various cancer pathways by inhibiting specific kinases involved in tumor growth and proliferation .
- A study highlighted the effectiveness of benzothiazole derivatives in treating non-small-cell lung carcinoma (NSCLC) and ovarian cancer, suggesting that modifications to the structure can enhance potency and selectivity .
- Anti-inflammatory Effects :
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Study 1: Anticancer Efficacy
A recent study investigated a series of benzothiazole derivatives, including structurally similar compounds to 2-(cyclopropanecarboxamido)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)oxazole-4-carboxamide. Results showed significant cytotoxicity against various cancer cell lines, with a mechanism involving apoptosis induction through caspase activation .
Case Study 2: Anti-inflammatory Properties
In another study focusing on inflammation models, the compound demonstrated a reduction in edema and inflammatory markers in animal models. The results suggest that it may serve as a potential therapeutic option for chronic inflammatory conditions .
類似化合物との比較
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Features
- Benzo[d]thiazole vs. Thiazole-Pyridine Hybrids: The target compound’s benzo[d]thiazole core (vs. However, pyridine-containing analogues exhibit broader solubility due to the nitrogen’s polarity .
- Cyclopropane vs. Bulkier Substituents : The cyclopropane group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., pyrrolidine in Compound 74), enabling better penetration into ATP-binding pockets of kinases .
Metabolic Stability and Toxicity
- The cyclopropane ring in the target compound is expected to resist oxidative metabolism compared to straight-chain alkyl groups in analogues like etaconazole (), which are prone to CYP450 degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
